Cas no 65358-18-1 (2'-Deoxypseudoisocytidine)

2'-Deoxypseudoisocytidine 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyrimidinone,2-amino-5-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 2’-DEOXYPSEUDOISOCYTIDINE
- 2'-DEOXYPSEUDOISOCYTIDINE
- 2'-deoxy-pseudoisocytidine
- PIDC
- CS-7719
- AKOS040732283
- 2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
- 65358-18-1
- HY-101968
- PD102956
- 2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydropyrimidin-4-one
- 2/'-Deoxypseudoisocytidine
- DA-69776
- 2'-Deoxypseudoisocytidine
-
- インチ: InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1
- InChIKey: GDKDGROGVFITCK-RRKCRQDMSA-N
- ほほえんだ: O=C1C([C@@H]2O[C@H](CO)[C@@H](O)C2)=CN=C(N)N1
計算された属性
- せいみつぶんしりょう: 227.09100
- どういたいしつりょう: 227.091
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 117A^2
じっけんとくせい
- PSA: 121.46000
- LogP: -0.88350
2'-Deoxypseudoisocytidine セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
2'-Deoxypseudoisocytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101968-100mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | 100mg |
¥47000 | 2022-02-25 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51102-10mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | 98% | 10mg |
¥8469.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D911458-5mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | 98% | 5mg |
¥11,985.00 | 2022-01-14 | |
ChemScence | CS-7719-100mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | 100mg |
$5640.0 | 2022-04-26 | ||
ChemScence | CS-7719-25mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | 25mg |
$2340.0 | 2022-04-26 | ||
Ambeed | A724049-100mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | 98% | 100mg |
$5583.0 | 2024-04-18 | |
A2B Chem LLC | AX44407-1mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | >98.00% | 1mg |
$306.00 | 2024-04-19 | |
A2B Chem LLC | AX44407-5mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | >98.00% | 5mg |
$803.00 | 2024-04-19 | |
A2B Chem LLC | AX44407-50mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | >98.00% | 50mg |
$3291.00 | 2024-04-19 | |
A2B Chem LLC | AX44407-25mg |
2'-Deoxypseudoisocytidine |
65358-18-1 | >98.00% | 25mg |
$2209.00 | 2024-04-19 |
2'-Deoxypseudoisocytidine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
2'-Deoxypseudoisocytidineに関する追加情報
2'-Deoxypseudoisocytidine: A Comprehensive Overview
2'-Deoxypseudoisocytidine, also known by its CAS number 65358-18-1, is a nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is a derivative of pseudouridine, a naturally occurring nucleoside found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The introduction of the 2'-deoxy group in 2'-Deoxypseudoisocytidine confers unique chemical properties, making it a promising candidate for therapeutic applications.
The structural uniqueness of 2'-Deoxypseudoisocytidine lies in its ability to mimic natural nucleosides while introducing modifications that enhance its pharmacokinetic and pharmacodynamic profiles. Recent studies have demonstrated that this compound exhibits potent antiviral activity against a wide range of viral pathogens, including influenza viruses, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). Its mechanism of action involves incorporation into viral RNA during replication, leading to chain termination or the production of defective viral particles.
One of the most significant advancements in the study of 2'-Deoxypseudoisocytidine is its potential as a broad-spectrum antiviral agent. Researchers have explored its efficacy against emerging viral threats, such as coronaviruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19. Preclinical studies have shown that 2'-Deoxypseudoisocytidine can inhibit viral replication by targeting essential viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which is critical for viral genome replication.
The synthesis of 2'-Deoxypseudoisocytidine has been optimized through various chemical and enzymatic approaches. These methods aim to improve the scalability and cost-effectiveness of production, ensuring that this compound can be made available for large-scale clinical trials and eventual therapeutic use. Recent innovations in biotechnological processes have further enhanced the efficiency of producing this compound, paving the way for its potential commercialization.
In terms of pharmacokinetics, 2'-Deoxypseudoisocytidine has shown favorable absorption and distribution profiles in preclinical models. Its ability to penetrate various tissues and cells makes it an attractive option for treating systemic viral infections. Additionally, studies have highlighted its low toxicity profile, with minimal adverse effects observed at therapeutic concentrations. This safety profile underscores its potential as a well-tolerated antiviral agent.
The clinical development of 2'-Deoxypseudoisocytidine is currently at an advanced stage, with ongoing phase II and phase III trials evaluating its efficacy and safety in treating viral infections. These trials are leveraging cutting-edge methodologies to assess the compound's impact on viral load reduction and clinical outcomes in infected patients. Early results from these trials have been encouraging, with significant reductions in viral replication observed in treated subjects.
Beyond its antiviral applications, 2'-Deoxypseudoisocytidine has also shown promise in other therapeutic areas. For instance, recent research has explored its potential as an immunomodulatory agent, capable of enhancing host immune responses against viral pathogens. This dual mechanism of action—direct antiviral activity combined with immune modulation—positions 2'-Deoxypseudoisocytidine as a versatile tool in infectious disease management.
In conclusion, 2'-Deoxypseudoisocytidine, with its CAS number 65358-18-1, represents a groundbreaking advancement in antiviral therapy. Its unique chemical properties, potent antiviral activity, and favorable pharmacokinetic profile make it a compelling candidate for addressing some of the most pressing challenges in virology today. As research continues to unfold, this compound holds the potential to revolutionize the treatment and prevention of viral infections worldwide.
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